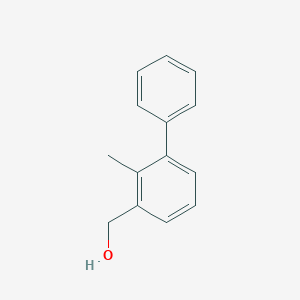

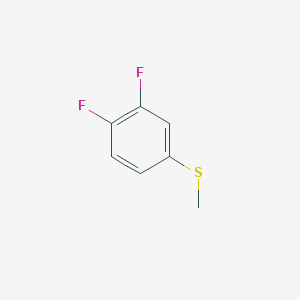

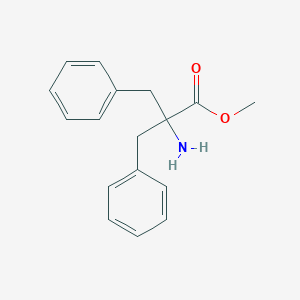

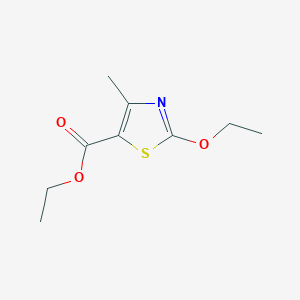

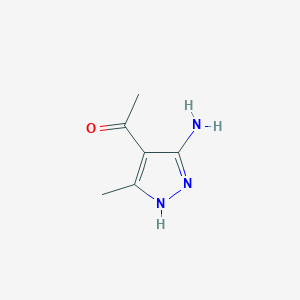

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized, showcasing the versatility of thiazole synthesis . These methods could potentially be adapted for the synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as FTIR and NMR, and confirmed by X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a theoretical understanding that complements experimental data . These techniques would be applicable to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide array of products with different functional groups . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the compound's properties and potential applications. The chemical reactions of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would likely follow similar pathways, with the ethoxy and methyl groups influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, as seen in the various thiazole compounds discussed in the papers . For instance, the introduction of electron-donating or electron-withdrawing groups can impact the compound's acidity or basicity. The physical and chemical properties of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would need to be empirically determined to understand its behavior in different environments.

科学研究应用

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE) , though not the same compound, provides insight into how ether compounds behave in the environment. Microorganisms in soil and groundwater can aerobically degrade ETBE, producing several intermediates. This process involves enzymes like monooxygenase and alkane hydroxylases, indicating the microbial potential to mitigate pollution from ether compounds (Thornton et al., 2020).

Pharmacological Applications

A study on benzofused thiazole derivatives highlights the pharmacological potential of thiazole compounds. These derivatives have been evaluated for antioxidant and anti-inflammatory activities, showcasing the therapeutic applications of thiazole-containing compounds in treating various disorders (Raut et al., 2020).

Electrochemical Applications

In the context of electrochemical technology, haloaluminate room-temperature ionic liquids (including different molecular structures) have been explored for applications in electroplating and energy storage. This suggests the broad potential of specialized chemical compounds in advancing electrochemical processes and technologies (Tsuda et al., 2017).

属性

IUPAC Name |

ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGPMLSJYMNKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

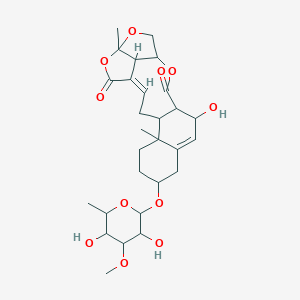

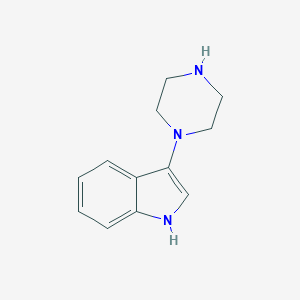

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)